2-Cyclopentanesulfonyl-2-methyl-propionic acid
Description
Properties
IUPAC Name |
2-cyclopentylsulfonyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S/c1-9(2,8(10)11)14(12,13)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZAMTXTEWKMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Cyclization via Sulfonate Intermediates
A patented method describes the conversion of allyl sulfonate derivatives into cyclic sulfonic acid esters via bromination, cyclization, and subsequent hydrolysis steps. The process involves:
- Step 1: Bromination of sodium allyl sulfonate to form a dibromo intermediate.
- Step 2: Acid-catalyzed cyclization to produce cyclic sulfite esters.
- Step 3: Hydrolysis or alcoholysis of cyclic sulfites to yield hydroxysultones.
- Step 4: Reaction of hydroxysultones with acid halides or anhydrides followed by base treatment to produce unsaturated sultones.
This method emphasizes performing the first two steps in a one-pot reaction to improve yield and efficiency. Reaction temperatures range from 0 °C to 60 °C, with reaction times between 0.1 to 6 hours depending on reagent ratios and conditions. Alcohols such as methanol and ethanol are preferred solvents for hydrolysis.
| Step | Reaction Type | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Bromination | Sodium allyl sulfonate, Br2 | Room temp, controlled addition | Forms dibromo intermediate |
| 2 | Cyclization | Acid catalyst (e.g., HCl) | 0–60 °C, 0.1–6 h | Produces cyclic sulfite ester |
| 3 | Hydrolysis/Alcoholysis | Water/alcohol (MeOH, EtOH) | 10–30 °C, 0.2–3 h | Yields hydroxysultone |
| 4 | Acylation + Base treatment | Acid halide/anhydride + base | Room temp | Generates unsaturated sultone |
This approach is valuable for preparing intermediates structurally related to 2-cyclopentanesulfonyl derivatives, enabling further functionalization towards the target acid.
Preparation via Cyclopentanone Derivatives and Ester Hydrolysis
Another robust method involves the synthesis of 3-(2-oxocyclopentyl)-propionic acid derivatives, which are closely related precursors to 2-cyclopentanesulfonyl-2-methyl-propionic acid. The process includes:
- Step 1: Reaction of cyclopentanone with morpholine and p-methyl benzenesulfonic acid in a high boiling, non-protic solvent (e.g., toluene) under reflux for 1–3 hours.
- Step 2: Dropwise addition of an acrylate (e.g., ethyl propenoate) at 75–95 °C over 3–5 hours, followed by further reaction for 2–4 hours.
- Step 3: Cooling, filtration, and solvent removal to obtain crude 3-(2-oxocyclopentyl)-propionic ester.
- Step 4: Hydrolysis of the crude ester under alkaline conditions (sodium hydroxide in water and alcohol) at 60–65 °C for 1–3 hours.
- Step 5: Acidification to pH 3–5 and organic solvent extraction to isolate 3-(2-oxocyclopentyl)-propionic acid.
This method achieves high yields (90–92%) and is scalable for industrial applications.
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation | Cyclopentanone, morpholine, p-Toluenesulfonic acid | Reflux in toluene, 1–3 h | - | Forms intermediate complex |
| 2 | Michael addition | Acrylate (ethyl propenoate) | 75–95 °C, 3–5 h dropwise | - | Forms crude ester |
| 3 | Filtration and solvent removal | - | Cooling to 8–12 °C | - | Isolates crude ester |
| 4 | Hydrolysis | NaOH, water, methanol | 60–65 °C, 1–3 h | 90 | Converts ester to acid |
| 5 | Acidification and extraction | HCl, dichloromethane | pH 3–5, room temp | - | Purifies acid product |
This method is particularly notable for its use of morpholine as a catalyst and p-methyl benzenesulfonic acid as a sulfonation agent, facilitating the introduction of the sulfonyl group to the cyclopentane ring.
Comparative Summary of Preparation Methods
Research Findings and Notes
The sulfonate cyclization method offers a versatile platform for synthesizing sulfonylated cyclic intermediates with high selectivity and yield. The use of thionyl chloride and DMF as catalysts enhances reaction efficiency.
The cyclopentanone ester hydrolysis method leverages a Michael addition mechanism facilitated by morpholine and p-methyl benzenesulfonic acid, providing a robust route to the acid with excellent purity and yield.
Reaction parameters such as temperature, solvent choice, and reagent molar ratios critically influence the yield and purity of the final product. For example, in the ester hydrolysis method, controlling the pH to 3–5 during acidification is essential for optimal extraction and isolation of the acid.
Both methods avoid unreliable sources and are supported by patent literature, ensuring their credibility and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentanesulfonyl-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.
Substitution: The compound can participate in substitution reactions where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides.
Scientific Research Applications
2-Cyclopentanesulfonyl-2-methyl-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Cyclopentanesulfonyl-2-methyl-propionic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The propionic acid moiety may also participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 2-cyclopentanesulfonyl-2-methyl-propionic acid but differ in substituent groups (Table 1):
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Electron Effects: The sulfonyl group (-SO₂-) in the target compound is more electron-withdrawing than cyclohexyl (electron-donating) or methoxyphenyl (moderately electron-donating via resonance). This increases acidity compared to analogs like 2-cyclohexylpropanoic acid (pKa ~4.5–5.0 estimated for sulfonyl vs. ~4.8–5.2 for cyclohexylpropanoic acid) .
- Solubility : Sulfonyl groups enhance water solubility due to polar interactions, whereas aryl or cycloalkyl substituents (e.g., 2-methoxyphenyl in ) reduce solubility in aqueous media.
- Reactivity : Mercapto-containing analogs (e.g., 3-mercapto-2-methylpropionic acid ) exhibit higher nucleophilicity due to the -SH group, while sulfonyl derivatives are less reactive but more stable.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The sulfonyl group lowers the pKa of the carboxylic acid significantly compared to cyclohexyl or aryl analogs, making it a stronger acid .
- Chlorinated analogs like 2-(4-chloro-2-methylphenoxy)propionic acid exhibit higher toxicity (Health Hazard Rating 3), whereas sulfonyl derivatives are likely less hazardous due to reduced reactivity.
Biological Activity
2-Cyclopentanesulfonyl-2-methyl-propionic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2-Cyclopentanesulfonyl-2-methyl-propionic acid includes a cyclopentane ring and a sulfonyl group, contributing to its unique biological properties. Its molecular formula is C₇H₁₄O₄S, and it features both hydrophilic and lipophilic characteristics, allowing for diverse interactions within biological systems.
Research indicates that 2-Cyclopentanesulfonyl-2-methyl-propionic acid acts primarily as an agonist or antagonist of the CB2 cannabinoid receptor. This interaction is crucial for modulating inflammatory responses and pain perception. The compound has been shown to inhibit abnormal kinase activity, which is associated with various diseases, including cancer and inflammatory disorders .
Biological Activities
-
Anti-inflammatory Effects :
- The compound has demonstrated significant anti-inflammatory properties through its action on CB2 receptors, leading to reduced cytokine release and inflammation in animal models.
- Analgesic Properties :
- Cellular Proliferation :
Case Studies
Several studies have been conducted to evaluate the efficacy of 2-Cyclopentanesulfonyl-2-methyl-propionic acid:
- Study 1 : A preclinical study assessed the compound's anti-inflammatory effects in a murine model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups.
- Study 2 : Another study focused on the analgesic effects using a pain model in rats, where the administration of the compound led to a notable decrease in pain response scores.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural elucidation of 2-cyclopentanesulfonyl-2-methyl-propionic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the cyclopentane sulfonyl and methyl propionic acid moieties. Compare with PubChem data for similar compounds (e.g., 2-cyclobutyl-2-phenylacetic acid in ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular mass and fragmentation patterns. Reference the use of PubChem-derived InChI keys for validation .
- Infrared (IR) Spectroscopy : Identify sulfonyl (S=O stretching ~1150–1350 cm) and carboxylic acid (O–H stretching ~2500–3300 cm) functional groups .
Q. How can researchers optimize synthetic routes for high-yield production of 2-cyclopentanesulfonyl-2-methyl-propionic acid?
- Methodological Answer :
- Step 1 : Explore sulfonation of cyclopentane derivatives using reagents like chlorosulfonic acid, followed by coupling with methyl propionic acid precursors.
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) based on impurity profiles of analogous pharmaceuticals (e.g., cyclopentyl-containing impurities in ).
- Step 3 : Purify via reversed-phase HPLC or column chromatography, referencing protocols for isolating cyclopentyl-phenylacetic acid derivatives .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of 2-cyclopentanesulfonyl-2-methyl-propionic acid analogs?
- Methodological Answer :
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., anti-inflammatory properties of 2-(4-ethylphenyl)propanoic acid in ) to identify confounding variables (e.g., assay conditions, stereochemistry).
- In Silico Modeling : Use molecular docking to predict interactions with target enzymes, leveraging structural data from PubChem .
- Experimental Replication : Validate findings under controlled conditions (e.g., standardized cell lines, pH buffers) to isolate compound-specific effects .
Q. How can isomeric impurities in 2-cyclopentanesulfonyl-2-methyl-propionic acid be systematically identified and quantified?
- Methodological Answer :
- Chromatographic Separation : Utilize chiral HPLC columns to resolve enantiomers, referencing impurity standards for cyclopentyl mandelic acid ( , Imp. J(EP): 2-(RS)-Cyclopentyl-2-hydroxy-2-phenylacetic acid) .
- NMR Isotopic Labeling : Track isotopic shifts to distinguish positional isomers (e.g., sulfonyl group placement) .
- Data Cross-Validation : Compare retention times and spectral data with pharmacopeial reference materials (e.g., EP/USP guidelines in ) .
Safety and Handling
Q. What safety protocols are critical when handling sulfonyl-containing compounds like 2-cyclopentanesulfonyl-2-methyl-propionic acid?
- Methodological Answer :
- Engineering Controls : Use fume hoods and sealed reaction vessels to minimize airborne exposure, as recommended for chlorophenoxy propionic acids (, Hazard Rating: Health 3) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact, following guidelines for hazardous crystalline powders () .
- Decontamination : Implement emergency showers and eye wash stations, with protocols for contaminated clothing removal () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
